molecular formula C9H14O B13757835 (E)-3-allylhex-4-enal

(E)-3-allylhex-4-enal

Cat. No.: B13757835
M. Wt: 138.21 g/mol
InChI Key: AXXDUGIQNVFOLM-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-allylhex-4-enal is an organic compound characterized by the presence of an aldehyde group and a double bond in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-allylhex-4-enal can be achieved through several methods. One common approach involves the aldol condensation reaction between an aldehyde and a ketone, followed by a dehydration step to form the double bond. For instance, the reaction between hexanal and allyl aldehyde under basic conditions can yield this compound. The reaction typically requires a base such as sodium hydroxide or potassium hydroxide and is carried out at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic hydrogenation of a precursor compound, followed by selective oxidation to introduce the aldehyde group. Catalysts such as palladium or platinum on carbon are commonly used in these processes to ensure high yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

(E)-3-allylhex-4-enal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The double bond in this compound can participate in electrophilic addition reactions, such as halogenation or hydrohalogenation, to form substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)

    Substitution: Halogens (Cl₂, Br₂), Hydrohalic acids (HCl, HBr)

Major Products Formed

    Oxidation: (E)-3-allylhex-4-enoic acid

    Reduction: (E)-3-allylhex-4-enol

    Substitution: Various halogenated derivatives depending on the reagent used

Scientific Research Applications

(E)-3-allylhex-4-enal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties. Researchers explore its effects on various microorganisms to develop new antimicrobial agents.

    Medicine: Potential applications in drug development due to its ability to interact with biological targets. Studies focus on its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the flavor and fragrance industry for its pleasant aroma. It is also used as a starting material for the synthesis of other flavoring agents and fragrances.

Mechanism of Action

The mechanism of action of (E)-3-allylhex-4-enal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. The double bond allows for electrophilic addition reactions, which can further modify the compound’s reactivity and interactions with biological molecules. These interactions can affect cellular pathways and processes, contributing to the compound’s biological effects.

Comparison with Similar Compounds

(E)-3-allylhex-4-enal can be compared with other unsaturated aldehydes such as:

    Cinnamaldehyde: Known for its strong antimicrobial properties and use in flavoring.

    Citral: Widely used in the fragrance industry and has antimicrobial and anti-inflammatory properties.

    Trans-2-hexenal: Commonly found in green leafy vegetables and has a fresh, grassy aroma.

Uniqueness

This compound is unique due to its specific structure, which combines an allyl group with an unsaturated aldehyde

Properties

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

(E)-3-prop-2-enylhex-4-enal

InChI

InChI=1S/C9H14O/c1-3-5-9(6-4-2)7-8-10/h3-4,6,8-9H,1,5,7H2,2H3/b6-4+

InChI Key

AXXDUGIQNVFOLM-GQCTYLIASA-N

Isomeric SMILES

C/C=C/C(CC=C)CC=O

Canonical SMILES

CC=CC(CC=C)CC=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.